4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6/c1-6-15-12-20-18(21-13-15)25-9-7-24(8-10-25)17-11-16(19(3,4)5)22-14(2)23-17/h11-13H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIEEOBGWEFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The core pyrimidine structure is synthesized via cyclocondensation of tert-butyl acetoacetate and guanidine hydrochloride under acidic conditions:
Chlorination using phosphorus oxychloride (POCl₃) introduces the reactive 6-chloro group:
Table 1: Optimization of Chlorination Conditions
Synthesis of Intermediate B: 1-(5-Ethylpyrimidin-2-yl)Piperazine
Preparation of 2-Chloro-5-ethylpyrimidine
5-Ethylpyrimidin-2-ol is synthesized via condensation of ethyl acetoacetate and urea , followed by chlorination:
Piperazine Coupling
Reaction of 2-chloro-5-ethylpyrimidine with piperazine in iso-propanol (iPrOH) under microwave irradiation enhances efficiency:
Table 2: Comparative Coupling Methods
| Method | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| Conventional reflux | 24 | 45 | Di-substituted |
| Microwave-assisted | 2 | 78 | <5% |
Final Coupling and Deprotection
Boc-Protection Strategy
To prevent over-alkylation, the piperazine nitrogen is protected using tert-butyloxycarbonyl (Boc) groups:
Nucleophilic Aromatic Substitution
Core A reacts with Boc-protected Intermediate B in the presence of a base (e.g., K₂CO₃):
Table 3: Deprotection Efficiency
| Acid | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl/dioxane | 3 | 92 | 98 |
| TFA/CH₂Cl₂ | 1 | 88 | 95 |
Mechanistic Insights and Side Reactions
Competing Pathways
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine but may increase side reactions. iPrOH balances reactivity and selectivity.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydride (NaH).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups at the piperazine ring.
Scientific Research Applications
Medicinal Chemistry
- Pharmacological Activity : The compound has shown promise as a pharmacological agent, particularly in the inhibition of specific kinases involved in cancer pathways. Similar compounds have demonstrated efficacy against various cancer types, suggesting that this compound may also possess anticancer properties.
- Biological Mechanisms : Research indicates that the compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. Understanding these interactions can provide insights into its potential therapeutic applications.
- Targeted Drug Development : Given its structural characteristics, 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine can serve as an intermediate in the synthesis of novel drugs targeting specific diseases, including cancer and neurological disorders.
Organic Synthesis
- Intermediate in Synthesis : The compound is utilized as an intermediate in organic synthesis, particularly for developing new pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it valuable in creating diverse chemical entities.
- Research Applications : It can be employed in various chemical reactions such as oxidation, reduction, and substitution, allowing researchers to explore new synthetic pathways and develop innovative compounds.
Case Studies
- Anticancer Research : Studies have indicated that derivatives of pyrimidine compounds exhibit significant inhibitory effects on certain cancer cell lines. For instance, similar compounds have been tested against breast cancer models, showing promise as potential therapeutic agents.
- Biochemical Assays : The interaction of this compound with specific biological targets has been explored through biochemical assays, revealing its potential to modulate enzyme activities relevant to disease mechanisms.
Mechanism of Action
The mechanism of action of 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Physicochemical Properties
Key Comparative Insights
Core Heterocycle Variations: The target compound and ’s pyrimidin-2-amine share a pyrimidine core, whereas ’s compounds use a pyridopyrimidinone scaffold. The latter’s fused-ring system may enhance rigidity and binding specificity to planar active sites . ’s compound 23 incorporates a pyrimido-oxazine fused ring, which could improve metabolic stability compared to non-fused pyrimidines .
Piperazine vs. Piperidine :
- The target compound’s piperazine group (two nitrogen atoms) offers higher basicity and hydrogen-bonding capacity than the piperidine (single nitrogen) in ’s compound. This may influence solubility and target engagement in acidic microenvironments (e.g., lysosomes) .
Electronic Effects: ’s sulfonyl group is electron-withdrawing, which may reduce the electron density of the pyrimidine ring, altering reactivity or binding interactions compared to the target compound’s electron-neutral ethylpyrimidinyl group .
Synthetic Feasibility :
- Compound 23 () was synthesized in 54% yield, suggesting moderate efficiency for similar piperazine/pyrimidine derivatives. The absence of fused rings in the target compound may simplify its synthesis relative to compound 23 .
Biological Activity
Overview
4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound belonging to the pyrimidine class, characterized by its unique structural features, including a tert-butyl group and a piperazinyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 325.44 g/mol. The structure can be visualized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on kinases, suggesting that this compound may also modulate kinase activity, influencing cellular signaling pathways .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound. In vitro studies demonstrated that it could protect neuronal cells from apoptosis induced by amyloid-beta peptide, a hallmark of Alzheimer's disease . The compound's ability to reduce oxidative stress markers and inflammation in neuronal cultures suggests its potential as a therapeutic agent for neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. The results showed significant inhibition of cell growth at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating effective cytotoxicity against breast and lung cancer cells .
- Neuroprotection : In another study, the compound was tested for its ability to prevent neuronal cell death in models of oxidative stress. The results indicated that treatment with this compound led to a substantial increase in cell viability compared to untreated controls, supporting its role as a neuroprotective agent .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct biological activities based on structural variations. For example, while other pyrimidine derivatives have shown similar anticancer activities, the presence of the piperazine ring and tert-butyl group in this compound enhances its solubility and bioavailability, potentially leading to improved pharmacological profiles .
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 25 | Effective against breast cancer cells |
| Compound A | Anticancer | 30 | Similar structure but lower potency |
| Compound B | Neuroprotective | 40 | Less effective than target compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine and piperazine intermediates. For example:
Piperazine functionalization : React 5-ethylpyrimidin-2-amine with a tert-butyl-protected piperazine derivative under Buchwald-Hartwig coupling conditions (Pd catalyst, ligand, base) to introduce the piperazine moiety .
Pyrimidine assembly : Condense tert-butyl-substituted pyrimidine precursors with activated electrophiles (e.g., chloropyrimidines) via nucleophilic aromatic substitution .
- Key Characterization : Confirm purity and structure using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR. Monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve the 3D structure to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .
- Computational modeling : Use density functional theory (DFT) to calculate electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
- Spectroscopic validation : Cross-verify experimental NMR shifts with computed chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or receptors (e.g., serotonin receptors) using fluorescence polarization or radiometric assays. IC₅₀ values should be compared to known inhibitors .
- Cell viability studies : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) and non-cancerous cells to evaluate selectivity .
- ADME profiling : Measure solubility (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 assay) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved target affinity?
- Methodological Answer :
- Molecular docking : Dock the compound into target protein structures (e.g., from PDB) using AutoDock Vina or Schrödinger Suite to identify key binding interactions .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological indices to predict activity trends .
- Free-energy perturbation (FEP) : Calculate binding free energies for proposed derivatives to prioritize synthesis .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay validation : Replicate experiments in orthogonal systems (e.g., SPR vs. fluorescence assays) to rule out false positives/negatives .
- Proteomic profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results .
- Buffer optimization : Test activity under varying pH, ionic strength, and co-solvent conditions to assess assay robustness .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with modifications to the tert-butyl group, pyrimidine ring substituents, or piperazine linker .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen bond acceptors or hydrophobic regions .
- Data table example :
| Analog Modification | IC₅₀ (Target A) | Solubility (µg/mL) | Selectivity Index |
|---|---|---|---|
| tert-butyl → isopropyl | 120 nM | 15 | 3.2 |
| Ethyl → cyclopropyl | 85 nM | 8 | 1.9 |
Q. How to evaluate the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B guidelines), and acidic/basic conditions (0.1M HCl/NaOH) .
- LC-MS analysis : Monitor degradation products and quantify stability using accelerated stability protocols .
- Crystallinity assessment : Compare PXRD patterns of fresh vs. aged samples to detect polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
